5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride
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Overview
Description
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride: is a synthetic compound characterized by its unique thiazine ring structure. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Mechanism of Action
Target of action
The primary target of this compound is the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.
Mode of action
This compound reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors . This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion .
Biochemical pathways
The compound indirectly inhibits gastrin- and acetylcholine-stimulated gastric acid secretion, which also results in reduced secretion of pepsin, a digestive enzyme that hydrolyzes protein .
Pharmacokinetics
After oral administration, the absorption of this compound in normal individuals has been found to be rapid, with peak plasma concentrations occurring at 1 to 3 hours . It is metabolized in the liver to a minor extent and excreted in the urine as unchanged drug .
Result of action
The molecular and cellular effects of the compound’s action include the reduction of gastric acid secretion, gastric volume, and hydrogen ion concentration .
Action environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation of toxic N-nitrosodimethylamine (NDMA) from ranitidine can be influenced by factors such as pH and the presence of other compounds . Additionally, the compound’s ecotoxicity has been assessed using standard and behavioral endpoints, indicating its potential environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride typically involves multiple steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a diene with a thiol under acidic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.
Oxime Formation: The oxime group is formed by reacting the ketone or aldehyde intermediate with hydroxylamine under basic conditions.
Deuteration: The deuterium labeling (d3) is typically introduced through the use of deuterated reagents in the synthesis process.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or other reactive sites on the thiazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the oxime group.
Substituted Thiazines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one: Lacks the oxime and deuterium labeling.
3-(Methylamino)-2H-1,4-thiazin-2-one: Lacks the dihydro and oxime groups.
2H-1,4-Thiazin-2-one: Basic thiazine structure without additional functional groups.
Uniqueness
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is unique due to its combination of functional groups and deuterium labeling. This makes it particularly useful in research applications where isotopic labeling is required, such as in metabolic studies and tracing experiments.
Properties
IUPAC Name |
(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYCJOQYOBFFF-ZRHZDPIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C(=NO)SCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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